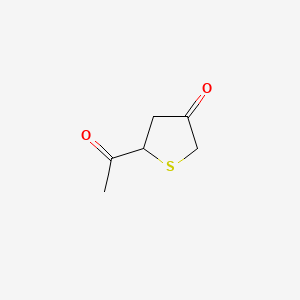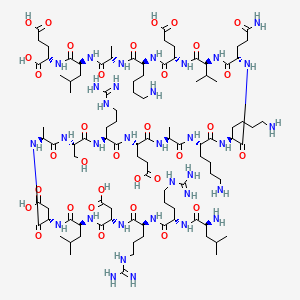
(S)-3-(Phenylamino)butanoic acid
概要
説明
“(S)-3-(Phenylamino)butanoic acid” is a compound that falls under the category of butanoic acids . Butanoic acid, also known as butyric acid, is an oily colorless liquid with the chemical formula C4H8O2 . It is a short-chain saturated fatty acid found in the form of esters in animal fats and plant oils .
Synthesis Analysis
The synthesis of “(S)-3-(Phenylamino)butanoic acid” and similar compounds often involves multicomponent reactions . For instance, the Petasis Reaction enables the preparation of amines and their derivatives such as α-amino acids . The reaction proceeds via an imine with the organic ligand of the boronic acid acting as the nucleophile .Molecular Structure Analysis
The molecular structure of “(S)-3-(Phenylamino)butanoic acid” can be analyzed using various databases such as PubChem, ChemExper, ChemSpider, and Emolecules . These databases provide valuable information about the compound’s structure, properties, and potential applications .Chemical Reactions Analysis
The chemical reactions of “(S)-3-(Phenylamino)butanoic acid” and similar compounds can be complex and dependent on various factors . For instance, boronic acids and their esters, which are highly considered compounds for the design of new drugs and drug delivery devices, are only marginally stable in water . Their hydrolysis is dependent on the substituents in the aromatic ring and the pH .Physical And Chemical Properties Analysis
The physical and chemical properties of “(S)-3-(Phenylamino)butanoic acid” can be analyzed using tools such as ProtParam . This tool allows the computation of various physical and chemical parameters for a given protein or compound .科学的研究の応用
Synthesis and Structural Analysis : Ethyl 2-acetyl-3-(phenylamino)butanoate intermediates, related to (S)-3-(Phenylamino)butanoic acid, have been traced in the synthesis of N-arylpiperidone. These intermediates are studied for their structural confinement and stereochemistry using 2D NMR spectroscopy and X-ray crystallography (Rajesh et al., 2012).
Antimicrobial Activity : Derivatives of 3-[(2-Hydroxyphenyl)amino]butanoic acid have shown significant antimicrobial activity against pathogens like Staphylococcus aureus and Mycobacterium luteum, as well as antifungal activity against Candida tenuis and Aspergillus niger (Mickevičienė et al., 2015).
Intermediate for Synthesis of Inhibitors : 4-(3-Amino-2-carboxy phenyl) butanoic acid, an analogue, serves as a key intermediate for synthesizing new thymidylate syntheses inhibitors, showcasing its importance in pharmaceutical synthesis (Yuan Guo-qing, 2013).
Antifungal Activity : Phenylpyrrole-substituted tetramic acid derivatives derived from 4-(2,4-dioxopyrrolidin-3-ylidene)-4-(phenylamino)butanoic acids have displayed good inhibitory activity against phytopathogenic fungi, highlighting its potential in agriculture (Xu et al., 2016).
Biotransformation and Pharmacological Potential : The biotransformation and pharmacological potential of derivatives of (S)-3-(Phenylamino)butanoic acid, such as 4-(2-methyl-3-(4-chlorobenzoyl)phenyl)butanoic acid, have been explored, showing diverse metabolic pathways in different species (Pottier et al., 1978).
Potential Anti-Diabetic Agents : Derivatives of indolyl butanoic acid have shown significant potential as anti-diabetic agents, showcasing its role in the development of new therapeutics (Nazir et al., 2018).
Chemoenzymatic Synthesis : A solvent-free, chemoenzymatic process has been developed for the continuous production of the chiral -amino acid ester ethyl (S)-3-(benzylamino)butanoate, demonstrating its application in industrial-scale synthesis (Strompen et al., 2013).
Algicidal Activity : The compound 3-(3-indolyl)butanoic acid has been identified as an effective algicide, particularly in hydroponic cultures, suggesting its potential application in agriculture (Nonomura et al., 2001).
作用機序
Target of Action
The primary target of (S)-3-(Phenylamino)butanoic acid is currently unknown. This compound is a derivative of phenylalanine, an essential amino acid that plays a crucial role in the production of proteins and other vital molecules such as neurotransmitters and hormones .
Mode of Action
Tyrosine is then used to synthesize important neurotransmitters like dopamine and norepinephrine .
Biochemical Pathways
Phenylalanine is a key player in the synthesis of proteins and the production of neurotransmitters .
Pharmacokinetics
It’s worth noting that boronic acids and their esters, which are structurally similar to this compound, are only marginally stable in water . This could potentially impact the bioavailability of (S)-3-(Phenylamino)butanoic acid.
Result of Action
Given its structural similarity to phenylalanine, it might have similar effects, such as the production of proteins and neurotransmitters .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of (S)-3-(Phenylamino)butanoic acid. For instance, the stability of similar compounds, like boronic acids and their esters, can be affected by the presence of water .
Safety and Hazards
将来の方向性
The future directions of research on “(S)-3-(Phenylamino)butanoic acid” and similar compounds could involve further exploration of their bioelectrocatalytic properties . Bioelectrocatalysis is an interdisciplinary research field combining biocatalysis and electrocatalysis via the utilization of materials derived from biological systems as catalysts to catalyze the redox reactions occurring at an electrode .
特性
IUPAC Name |
(3S)-3-anilinobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2/c1-8(7-10(12)13)11-9-5-3-2-4-6-9/h2-6,8,11H,7H2,1H3,(H,12,13)/t8-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXGNIWAMJJDYMZ-QMMMGPOBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)O)NC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CC(=O)O)NC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-3-(Phenylamino)butanoic acid | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Silanediol, [(dimethylamino)methyl]-(9CI)](/img/structure/B582865.png)

![2H-Cyclopenta[b]furan-5-ol,2-ethoxyhexahydro-,acetate,[2R-(2alpha,3aalpha,5bta,6aalpha)]-(9CI)](/img/no-structure.png)
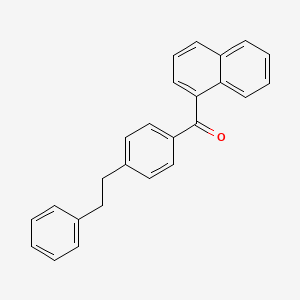
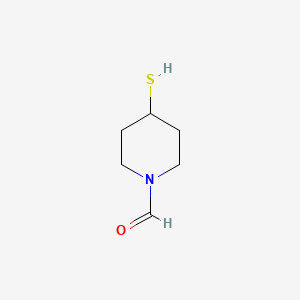

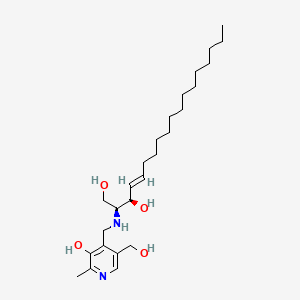

![1,4-Diazabicyclo[2.2.2]octan-2-OL](/img/structure/B582882.png)
